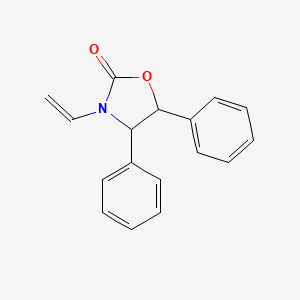
2-Oxazolidinone, 3-ethenyl-4,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes two phenyl groups and a vinyl group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one typically involves the reaction of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with triphosgene in the presence of triethylamine and dichloromethane . The reaction is carried out at low temperatures to avoid decomposition. The product, (4R,5S)-4,5-diphenyl-2-oxazolidinone, is then further reacted with acetaldehyde dimethyl acetal in the presence of camphorsulfonic acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for (4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
化学反応の分析
Types of Reactions
(4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated oxazolidinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
(4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
作用機序
The mechanism of action of (4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one involves its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of chiral centers in target molecules. The phenyl and vinyl groups provide steric hindrance, which helps in achieving high enantioselectivity in reactions.
類似化合物との比較
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Lacks the vinyl group but shares the oxazolidinone core structure.
(4S,5R)-4,5-Diphenyl-3-vinyloxazolidin-2-one: An enantiomer with opposite stereochemistry at the chiral centers.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxymethyl-tetrahydro-2H-pyran-3,4,5-triol: A structurally different compound but with similar chiral centers.
Uniqueness
(4R,5S)-4,5-Diphenyl-3-vinyloxazolidin-2-one is unique due to its combination of phenyl and vinyl groups attached to the oxazolidinone ring. This structure provides distinct steric and electronic properties, making it valuable in asymmetric synthesis and other applications.
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
3-ethenyl-4,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15NO2/c1-2-18-15(13-9-5-3-6-10-13)16(20-17(18)19)14-11-7-4-8-12-14/h2-12,15-16H,1H2 |
InChIキー |
YMWLLIXQZQMQKV-UHFFFAOYSA-N |
正規SMILES |
C=CN1C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


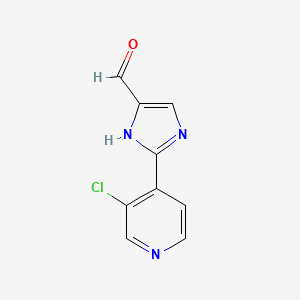

![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)


![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
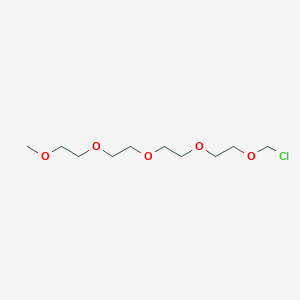
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)

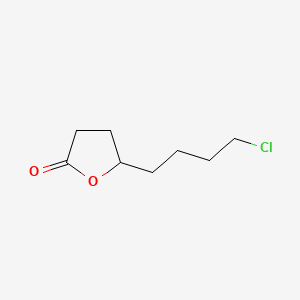
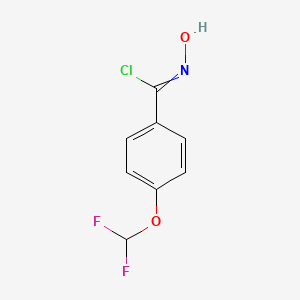
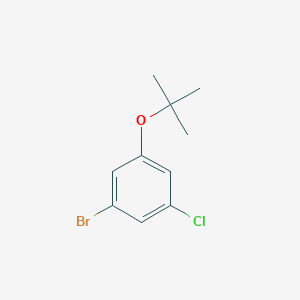
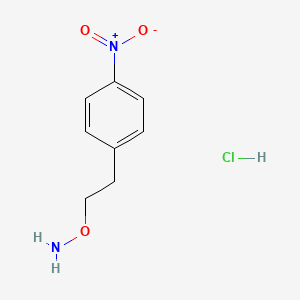
![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)
